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molecular formula C5H7O4- B8798970 Propanedioic acid, monoethyl ester

Propanedioic acid, monoethyl ester

Cat. No. B8798970
M. Wt: 131.11 g/mol
InChI Key: HGINADPHJQTSKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849738B2

Procedure details

Dichloromethane (3 ml) and ethyl malonate (1.31 g, 8.15 mmol) were added to aluminium chloride (1.10 g, 8.28 mmol) (hereinafter, abbreviated as Solution B). Thionyl chloride (1.58 g, 13.25 mmol) was added to 4-nitrophenylacetic acid (1.00 g, 5.52 mol), followed by stirring at 70-75° C. for 45 minutes. Thionyl chloride was distilled off under reduced pressure, followed by azeotropy with toluene (3 ml) twice. Dichloromethane (3 ml) was added to the azeotropic residue to dissolve the residue, which was added to Solution B dropwise. After stirred for 7 hours under reflux, the reaction solution was cooled to room temperature and poured into water (10 ml). The layers were separated, and the aqueous layer was extracted with dichloromethane (3 ml). The organic layers were combined, and the solvent was distilled off under reduced pressure. After the solvent was distilled off, acetic acid (1.7 ml), water (1.1 ml) and concentrated sulfuric acid (0.21 ml) were added thereto, which was refluxed at an external temperature of 125° C. for 4 hours while stirring vigorously. After completion of the reaction, the mixture was ice-cooled, returned to room temperature, and t-butyl methyl ether (6 ml) and water (6 ml) were added thereto, followed by extraction. After the organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (6 ml) twice and brine (6 ml) twice, the solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography to give 4-nitrophenylacetone (0.51 g, 2.87 mmol, 52%).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1.31 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=O)CC([O-])=O.[Cl-].[Al+3].[Cl-].[Cl-].S(Cl)(Cl)=O.[N+:18]([C:21]1[CH:26]=[CH:25][C:24]([CH2:27][C:28]([OH:30])=O)=[CH:23][CH:22]=1)([O-:20])=[O:19]>O.COC(C)(C)C.ClCCl>[N+:18]([C:21]1[CH:22]=[CH:23][C:24]([CH2:27][C:28](=[O:30])[CH3:1])=[CH:25][CH:26]=1)([O-:20])=[O:19] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
Quantity
1.31 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
1.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
by stirring at 70-75° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thionyl chloride was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Dichloromethane (3 ml) was added to the azeotropic residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue, which
ADDITION
Type
ADDITION
Details
was added to Solution B dropwise
STIRRING
Type
STIRRING
Details
After stirred for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured into water (10 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (3 ml)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
ADDITION
Type
ADDITION
Details
acetic acid (1.7 ml), water (1.1 ml) and concentrated sulfuric acid (0.21 ml) were added
TEMPERATURE
Type
TEMPERATURE
Details
which was refluxed at an external temperature of 125° C. for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
while stirring vigorously
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
WASH
Type
WASH
Details
After the organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (6 ml) twice
DISTILLATION
Type
DISTILLATION
Details
brine (6 ml) twice, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.87 mmol
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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